(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide
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Overview
Description
(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide typically involves the condensation of a thiazole derivative with a cyanoacetamide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide would depend on its specific application. Generally, thiazole derivatives interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to the compound .
Benzothiazole: Another derivative with a fused benzene ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
What sets (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide apart is the presence of both the cyano and acetamide groups, which can impart unique chemical reactivity and biological activity.
Properties
CAS No. |
34644-42-3 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C18H13N3OS/c19-11-15(17(20)22)18-21(14-9-5-2-6-10-14)16(12-23-18)13-7-3-1-4-8-13/h1-10,12H,(H2,20,22)/b18-15- |
InChI Key |
IBTXEYYJLWRZOL-SDXDJHTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CS/C(=C(/C#N)\C(=O)N)/N2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C(=O)N)N2C3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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